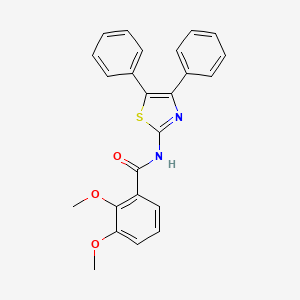

N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides, such as "N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide," are a class of organic compounds known for their diverse biological activities. These compounds often feature in the development of new pharmaceuticals and materials due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of corresponding acids or acid chlorides with amines in the presence of dehydrating agents. For example, Patel and Dhameliya (2010) described the synthesis of benzylidene substituted benzamides with antimicrobial activities, which might share similar synthetic pathways to the compound (Patel & Dhameliya, 2010).

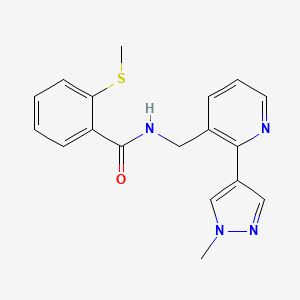

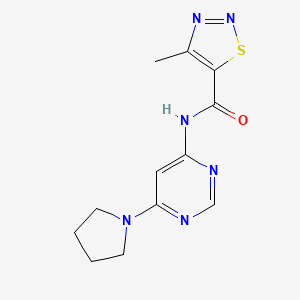

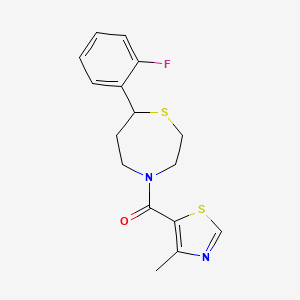

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including substituent effects on the benzamide core, can significantly influence their chemical behavior and biological activity. For instance, Mortimer et al. (2006) explored the structure-activity relationships in benzothiazole derivatives, demonstrating how modifications to the molecular structure can alter antiproliferative activities (Mortimer et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups. The study by Grunder-Klotz and Ehrhardt (1991) on protecting groups for thiazetidine derivatives offers insight into possible chemical transformations relevant to benzamide compounds (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of benzamide derivatives in various environments. The research by Karabulut et al. (2014) on the molecular structure of benzamides, determined through X-ray diffraction and DFT calculations, provides valuable information on how these properties can be analyzed and predicted (Karabulut et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

The synthesis of benzo[c][1,8]phenanthroline derivatives, undertaken for potential antitumor properties, involved the preparation of dimethoxy benzo[c][1,8]phenanthrolin-6-ones using compounds similar to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide. This process involved the cyclization of benzamide derivatives and produced unexpected internal Diels-Alder adducts from a benzyne intermediate (Prado, Michel, Tillequin, & Koch, 2006).

Development of Novel Chemical Moieties

The 3,4-dimethoxybenzyl group, akin to the structure of N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide, was used to N-protect diphenyl 1,2-thiazetidine dioxide derivatives. This group demonstrated easy elimination and influenced the yield of the final compounds (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Acaricidal Compounds

Research into novel 1,3-oxazolines, containing an oxime ether moiety, utilized intermediate compounds with structural similarities to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide. These compounds exhibited significant acaricidal activity and potential application in controlling spider mites (Li et al., 2014).

Biological and Pharmacological Research

Anticancer Agent Development

Synthesis of new benzothiazole acylhydrazones, related to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide, was pursued for their potential as anticancer agents. The compounds exhibited promising activity against various cancer cell lines (Osmaniye et al., 2018).

Investigation of Dyes for Biological Applications

Novel arylazothiazole disperse dyes containing selenium were synthesized and tested for antimicrobial and antitumor activities. These compounds, with structural relations to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide, showed high efficiency in vitro (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

ACAT Inhibition for Therapeutic Purposes

Novel derivatives of N-(4,5-diphenylthiazol-2-yl) were prepared as potential acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, demonstrating the diverse pharmacological potential of compounds structurally related to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide (Romeo et al., 1999).

Propriétés

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-28-19-15-9-14-18(21(19)29-2)23(27)26-24-25-20(16-10-5-3-6-11-16)22(30-24)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILVNLMDGAPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2483370.png)

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)